Nizax

説明

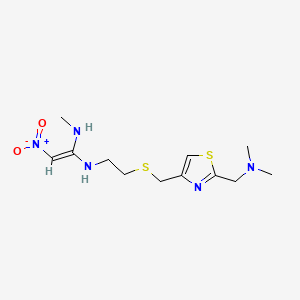

Structure

3D Structure

特性

IUPAC Name |

(E)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXXNSQHWDMGGP-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CSC(=N1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nizatidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>49.7 [ug/mL] (The mean of the results at pH 7.4), 10-33mg/mL, Soluble in water, 3.86e-02 g/L | |

| Record name | SID49648463 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Nizatidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NIZATIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nizatidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from ethanol-ethyl acetate, Off-white to buff crystalline solid | |

CAS No. |

76963-41-2 | |

| Record name | Nizatidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nizatidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nizatidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIZATIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nizatidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130-132 °C, 203 °C | |

| Record name | Nizatidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NIZATIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nizatidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Nizatidine's Mechanism of Action on Parietal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nizatidine is a potent and selective histamine H2 receptor antagonist that effectively inhibits gastric acid secretion.[1] Its primary mechanism of action is the competitive and reversible blockade of H2 receptors on the basolateral membrane of gastric parietal cells.[2][3] This action curtails the stimulatory effects of histamine on adenylyl cyclase, leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels. The subsequent decrease in protein kinase A (PKA) activation ultimately results in diminished activity of the H+/K+ ATPase (proton pump), the final step in acid secretion. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: Competitive Antagonism at the H2 Receptor

Nizatidine exerts its pharmacological effect by directly competing with histamine for binding to the H2 receptors located on parietal cells.[2][4] As a competitive antagonist, nizatidine's binding is reversible, and its inhibitory effect can be overcome by increasing concentrations of histamine. This selective blockade prevents the conformational changes in the H2 receptor that are normally induced by histamine, thereby interrupting the downstream signaling cascade responsible for acid secretion.

The binding of histamine to the H2 receptor activates a stimulatory G protein (Gs), which in turn activates the enzyme adenylyl cyclase. Nizatidine's occupancy of the receptor prevents this G protein activation.

Signaling Pathway of Nizatidine's Action on Parietal Cells

Caption: Signaling pathway of Nizatidine's inhibitory action on gastric acid secretion in parietal cells.

Quantitative Data

The efficacy of nizatidine and its comparison with other H2 receptor antagonists have been quantified through various in vitro and in vivo studies.

Table 1: Potency and Efficacy of Nizatidine

| Parameter | Value | Species/Model | Reference |

| IC50 for Gastric Acid Secretion | 0.9 nM | In vitro | |

| Inhibition of Nocturnal Acid Secretion (30 mg dose) | 57% | Human | |

| Inhibition of Nocturnal Acid Secretion (100 mg dose) | 73% | Human | |

| Inhibition of Nocturnal Acid Secretion (300 mg dose) | 90% | Human |

Table 2: Comparative Potency of H2 Receptor Antagonists

| Drug | Relative Potency (Weight Basis) | Reference |

| Famotidine | ~8-9 times more potent than Ranitidine | |

| Nizatidine | Approximately equipotent to Ranitidine | |

| Ranitidine | ~7 times more potent than Cimetidine | |

| Cimetidine | Baseline |

Experimental Protocols

The investigation of nizatidine's mechanism of action relies on specific in vitro assays using isolated parietal cells. Below are detailed methodologies for key experiments.

Isolation of Rabbit Gastric Parietal Cells

This protocol describes the isolation of parietal cells from rabbit gastric mucosa, a common model for studying gastric acid secretion.

Materials:

-

New Zealand White rabbit

-

Collagenase (Type IV)

-

Pronase E

-

Bovine serum albumin (BSA)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Ficoll-Paque

-

Centrifuge

-

Surgical instruments

Methodology:

-

Tissue Preparation: Euthanize a rabbit and excise the stomach. Open the stomach along the greater curvature and rinse with cold saline to remove contents.

-

Mucosal Scraping: Separate the gastric mucosa from the underlying muscle layers by blunt dissection.

-

Enzymatic Digestion: Mince the mucosal scrapings and incubate in a solution of DMEM containing collagenase and pronase E at 37°C with gentle agitation for 30-60 minutes.

-

Cell Dissociation: Further dissociate the tissue by gentle pipetting.

-

Filtration: Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Parietal Cell Enrichment: Layer the cell suspension onto a Ficoll-Paque density gradient and centrifuge. Parietal cells will be enriched at the interface.

-

Washing: Collect the enriched parietal cell fraction and wash several times with DMEM to remove residual enzymes and debris.

-

Cell Counting and Viability: Resuspend the final cell pellet in fresh medium and determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

Caption: Workflow for the isolation of rabbit gastric parietal cells.

[¹⁴C]-Aminopyrine Accumulation Assay for Acid Production

This assay indirectly measures acid production in isolated parietal cells. Aminopyrine, a weak base, accumulates in acidic compartments.

Materials:

-

Isolated parietal cells

-

[¹⁴C]-Aminopyrine

-

Histamine

-

Nizatidine (or other H2 antagonists)

-

Scintillation counter

-

Incubator

Methodology:

-

Cell Preparation: Aliquot isolated parietal cells into microcentrifuge tubes.

-

Incubation: Add [¹⁴C]-aminopyrine to each tube. For stimulated conditions, add histamine. For inhibition studies, pre-incubate cells with nizatidine before adding histamine. Include a basal (unstimulated) control.

-

Reaction: Incubate the tubes at 37°C for a defined period (e.g., 30 minutes).

-

Separation: Centrifuge the tubes to pellet the cells.

-

Lysis and Scintillation Counting: Remove the supernatant, lyse the cell pellet, and add a scintillation cocktail.

-

Quantification: Measure the radioactivity in a scintillation counter to determine the amount of accumulated [¹⁴C]-aminopyrine.

-

Data Analysis: Express the results as a ratio of intracellular to extracellular radioactivity or as a percentage of the maximal histamine-stimulated response.

References

Nizatidine: A Technical Guide to a Selective Histamine H2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizatidine is a potent and selective histamine H2 receptor antagonist widely utilized in the management of acid-peptic disorders.[1] This technical guide provides an in-depth overview of nizatidine's core pharmacological properties, including its mechanism of action, receptor selectivity, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy. Detailed experimental protocols for key assays are provided to facilitate further research and development. Quantitative data are summarized in structured tables for comparative analysis, and key cellular and experimental workflows are visualized through diagrams to enhance understanding.

Introduction

Nizatidine is a member of the H2 receptor antagonist class of drugs, which also includes cimetidine, ranitidine, and famotidine.[2] These agents play a crucial role in reducing gastric acid secretion.[2] Nizatidine distinguishes itself through its specific chemical structure, featuring a thiazole ring, which contributes to its pharmacokinetic and pharmacodynamic profile.[2] It is indicated for the treatment of duodenal ulcers, benign gastric ulcers, and gastroesophageal reflux disease (GERD).[3] This document will explore the technical details of nizatidine's function as a selective H2 receptor antagonist.

Mechanism of Action and Signaling Pathway

Nizatidine functions as a competitive and reversible inhibitor of histamine at the H2 receptors located on the basolateral membrane of gastric parietal cells. By blocking the binding of histamine, nizatidine effectively suppresses gastric acid secretion stimulated by various secretagogues, including histamine, gastrin, and food.

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates the Gs alpha subunit. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels through the action of adenylyl cyclase. Elevated cAMP, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the activation of the H+/K+ ATPase proton pump and the secretion of gastric acid. Nizatidine's antagonism of the H2 receptor disrupts this signaling cascade, leading to a reduction in gastric acid production.

Receptor Selectivity and Potency

Table 1: Nizatidine Receptor Binding and Enzyme Inhibition

| Target | Parameter | Value | Reference |

| Histamine H2 Receptor | IC50 | 0.9 nM | |

| Acetylcholinesterase (AChE) | Ki | 7.4 µM |

Pharmacokinetics and Pharmacodynamics

Nizatidine is rapidly absorbed following oral administration, with a bioavailability exceeding 70%. Peak plasma concentrations are typically reached within 0.5 to 3 hours. The elimination half-life of nizatidine is approximately 1 to 2 hours. The primary route of excretion is renal, with over 90% of an oral dose excreted in the urine within 12 hours, about 60% as unchanged drug.

The pharmacodynamic effect of nizatidine is a dose-dependent inhibition of gastric acid secretion. It effectively reduces both basal and nocturnal acid secretion, as well as secretion stimulated by food, caffeine, betazole, and pentagastrin.

Table 2: Pharmacokinetic Parameters of Nizatidine

| Parameter | Value | Reference |

| Bioavailability | >70% | |

| Time to Peak Plasma Concentration | 0.5 - 3 hours | |

| Elimination Half-life | 1 - 2 hours | |

| Protein Binding | ~35% | |

| Primary Route of Excretion | Renal |

Table 3: Potency of Nizatidine in Inhibiting Gastric Acid Secretion

| Species | Model | Stimulant | Nizatidine Potency vs. Cimetidine | Reference |

| Bullfrog | Isolated gastric mucosa | Histamine | 17.8 times more active | |

| Rat | Chronic gastric fistula | Basal | 8.9 times more active | |

| Dog | Vagal gastric fistula/Heidenhain pouch | Histamine | 6.5 times more active | |

| Dog | Vagal gastric fistula/Heidenhain pouch | Methacholine | 5 times more active | |

| Dog | Vagal gastric fistula/Heidenhain pouch | Gastrin | 4.7 times more active |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of nizatidine in the treatment of various acid-peptic disorders.

Table 4: Clinical Efficacy of Nizatidine in Duodenal Ulcer Healing

| Treatment Group | Duration | Healing Rate | Reference |

| Nizatidine 150 mg twice daily | 2 weeks | 35% | |

| Placebo | 2 weeks | 21% | |

| Nizatidine 150 mg twice daily | 4 weeks | 76% | |

| Placebo | 4 weeks | 39% | |

| Nizatidine 300 mg at bedtime | 4 weeks | 84.1% | |

| Ranitidine 300 mg at bedtime | 4 weeks | 77.5% | |

| Nizatidine 300 mg at bedtime | 8 weeks | 94.2% | |

| Ranitidine 300 mg at bedtime | 8 weeks | 94.2% | |

| Nizatidine 300 mg at bedtime | 8 weeks | 81% | |

| Cimetidine 800 mg at bedtime | 8 weeks | 75% |

Table 5: Clinical Efficacy of Nizatidine in Gastric Ulcer Healing

| Treatment Group | Duration | Healing Rate | Reference |

| Nizatidine 300 mg at bedtime | 4 weeks | 51.5% | |

| Nizatidine 150 mg twice daily | 4 weeks | 61.8% | |

| Ranitidine 150 mg twice daily | 4 weeks | 76.5% | |

| Nizatidine 300 mg at bedtime | 8 weeks | 81.8% | |

| Nizatidine 150 mg twice daily | 8 weeks | 88.2% | |

| Ranitidine 150 mg twice daily | 8 weeks | 88.2% | |

| Nizatidine 300 mg at bedtime | 4 weeks | 53.8% | |

| Nizatidine 300 mg at bedtime | 8 weeks | 86.7% |

Table 6: Clinical Efficacy of Nizatidine in Gastroesophageal Reflux Disease (GERD)

| Treatment Group | Duration | Healing Rate (Endoscopically Proven) | Reference |

| Nizatidine 150 mg twice daily | 6 weeks | 41.1% | |

| Nizatidine 300 mg twice daily | 6 weeks | 38.5% | |

| Placebo | 6 weeks | 25.8% | |

| Nizatidine 150 mg twice daily | 12 weeks | 29% (erosive & ulcerative esophagitis) | |

| Placebo | 12 weeks | 13% (erosive & ulcerative esophagitis) |

Experimental Protocols

In-Vitro Receptor Binding Assay (Competitive)

This protocol outlines a general workflow for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., nizatidine) for the histamine H2 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the histamine H2 receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells) or tissue source.

-

Reagent Preparation: A radiolabeled ligand specific for the H2 receptor (e.g., [3H]-tiotidine) is prepared at a concentration at or below its Kd. Serial dilutions of the unlabeled test compound (nizatidine) are also prepared.

-

Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together in a suitable buffer until binding equilibrium is reached.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In-Vivo Gastric Acid Secretion Assay (Pylorus Ligation Model in Rats)

This protocol describes the pylorus ligation method in rats, a widely used model to evaluate the in-vivo efficacy of anti-secretory agents like nizatidine.

Methodology:

-

Animal Preparation: Rats are fasted for 24 hours with free access to water to ensure an empty stomach.

-

Surgical Procedure: The rats are anesthetized, and a midline abdominal incision is made to expose the stomach. The pyloric sphincter is then ligated with a suture to prevent the passage of gastric contents into the duodenum.

-

Drug Administration: The test compound (nizatidine) or vehicle is administered, typically intraduodenally.

-

Gastric Juice Collection: After a predetermined period (e.g., 4 hours), the animals are sacrificed. The esophagus is clamped, and the stomach is removed. The gastric contents are collected into a graduated centrifuge tube.

-

Analysis: The volume of the gastric juice is measured. The pH is determined using a pH meter. The total acidity is measured by titrating the gastric juice with a standardized solution of sodium hydroxide (e.g., 0.01 N NaOH) to a specific pH endpoint.

-

Calculation: The total acid output is calculated, and the percentage inhibition of gastric acid secretion by the test compound is determined by comparing the results to the vehicle-treated control group.

Conclusion

Nizatidine is a well-established, potent, and selective histamine H2 receptor antagonist with a favorable pharmacokinetic profile and proven clinical efficacy in the treatment of duodenal ulcers, gastric ulcers, and GERD. Its mechanism of action via the competitive and reversible blockade of the H2 receptor-mediated cAMP signaling pathway is well-understood. The experimental protocols and quantitative data presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working with nizatidine and other H2 receptor antagonists. Further research could focus on exploring its potential in other indications and developing novel formulations to enhance its therapeutic profile.

References

The Pharmacodynamics of Nizatidine in Gastric Acid Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nizatidine, a potent and selective histamine H2-receptor antagonist, plays a significant role in the management of acid-related gastrointestinal disorders. This technical guide provides an in-depth exploration of the pharmacodynamics of nizatidine, focusing on its mechanism of action and its profound effects on gastric acid secretion.

Mechanism of Action: Competitive Antagonism at the H2 Receptor

Nizatidine exerts its pharmacological effect through competitive and reversible inhibition of histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[1][2][3] Histamine, a key secretagogue, normally binds to these receptors, initiating a signaling cascade that leads to the activation of the H+/K+ ATPase proton pump and subsequent secretion of gastric acid.[3] By blocking the binding of histamine, nizatidine effectively attenuates both basal and stimulated gastric acid secretion.[2] This targeted action makes it a cornerstone in the treatment of conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD).

Impact on Gastric Acid Secretion

Nizatidine demonstrates a marked inhibitory effect on all phases of gastric acid secretion, including basal, nocturnal, and stimulated secretion.

Basal and Nocturnal Acid Secretion

Clinical studies have consistently shown that nizatidine significantly suppresses basal and nocturnal gastric acid output. An evening oral dose of nizatidine produces a dose-dependent reduction in overnight acid secretion, with a 300 mg dose achieving up to 90% suppression. This prolonged effect is crucial for the healing of duodenal ulcers.

Stimulated Acid Secretion

Nizatidine also effectively inhibits gastric acid secretion stimulated by various secretagogues, including food, caffeine, betazole, and pentagastrin. This broad-spectrum antisecretory activity underscores its clinical utility in managing meal-induced symptoms and other forms of stimulated acid production.

Quantitative Analysis of Nizatidine's Effects

The following tables summarize the quantitative data from various studies on the efficacy of nizatidine in inhibiting gastric acid secretion.

Table 1: Inhibition of Nocturnal Gastric Acid Secretion by Oral Nizatidine

| Nizatidine Dose | Mean Inhibition (%) |

| 30 mg | 57% |

| 100 mg | 73% |

| 300 mg | 90% |

Table 2: Inhibition of Stimulated Gastric Acid Output by Intravenous Nizatidine (Pentagastrin-Stimulated)

| Nizatidine Dose | Mean Inhibition of Acid Output (%) | Mean Inhibition of Secretion Volume (%) |

| 100 mg | 62% | 48% |

Table 3: Comparative Efficacy of Nizatidine and Cimetidine on Betazole-Stimulated Gastric Secretion

| Drug and Dose | Relative Depression of Secretory Response |

| Nizatidine 75 mg | No significant difference from Cimetidine 300 mg |

| Nizatidine 150 mg | Significantly more than Cimetidine 300 mg |

| Nizatidine 300 mg | Significantly more than Cimetidine 300 mg |

Table 4: Recommended Dosing Regimens for Nizatidine

| Indication | Recommended Adult Dose |

| Active Duodenal Ulcer | 300 mg once daily at bedtime or 150 mg twice daily |

| Duodenal Ulcer Maintenance | 150 mg once daily at bedtime |

| Active Benign Gastric Ulcer | 300 mg once daily at bedtime or 150 mg twice daily |

| Gastroesophageal Reflux Disease (GERD) | 150 mg twice daily |

Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate the pharmacodynamics of nizatidine.

Measurement of Nocturnal Gastric Acid Secretion

Objective: To assess the effect of an evening oral dose of nizatidine on nocturnal gastric acid secretion.

Protocol:

-

Subject Selection: Healthy male subjects with a basal acid secretion of ≥ 3 mmol/h were enrolled.

-

Study Design: A double-blind, randomized, crossover design was used, comparing nizatidine (30, 100, and 300 mg) with a placebo.

-

Procedure:

-

Subjects received the oral dose in the evening.

-

Two hours post-dosing, continuous nasogastric suction was initiated and maintained overnight.

-

Gastric acid secretion was measured hourly.

-

Phenol red was used as a marker to ensure the completeness of gastric aspiration.

-

Measurement of Food-Stimulated Gastric Acid Secretion

Objective: To determine the carry-over effect of an evening dose of nizatidine on food-stimulated acid secretion the following day.

Protocol:

-

Stimulus: An 8% peptone meal was administered.

-

Measurement Technique: Intragastric titration was used to measure acid secretion in response to the meal.

Measurement of Pentagastrin-Stimulated Gastric Acid Secretion

Objective: To evaluate the effectiveness of intravenous nizatidine in suppressing stimulated gastric acid secretion.

Protocol:

-

Subject Selection: Healthy adult subjects were included.

-

Study Design: A single-blind study design was implemented.

-

Procedure:

-

A continuous intravenous infusion of pentagastrin (2 µg/kg/hr) was administered to induce gastric acid secretion.

-

45 minutes after the start of the pentagastrin infusion, a single 5-minute intravenous infusion of nizatidine (at various doses), cimetidine (300 mg), or placebo was given.

-

Gastric acid secretion was measured for 3.5 hours following the administration of the study drug.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key molecular pathways and a typical experimental workflow for studying the effects of nizatidine.

References

In Vitro Profile of Nizatidine on Isolated Gastric Mucosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of nizatidine, a potent and selective histamine H2-receptor antagonist, on isolated gastric mucosa. The document outlines the core mechanism of action, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

Nizatidine functions as a competitive and reversible antagonist of the histamine H2-receptors located on the basolateral membrane of gastric parietal cells.[1][2] By blocking the binding of histamine, nizatidine effectively inhibits the downstream signaling cascade that leads to the secretion of gastric acid. This inhibitory action reduces both basal and stimulated gastric acid secretion.[2][3]

The primary signaling pathway affected by nizatidine is the G-protein coupled receptor (GPCR) pathway associated with the H2 receptor. Histamine binding to the H2 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates various proteins that ultimately drive the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell. Nizatidine, by competitively inhibiting histamine binding, prevents this increase in cAMP and subsequent proton pump activation, thereby reducing acid secretion.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from in vitro studies of nizatidine on isolated gastric mucosa and related preparations.

| Parameter | Value | Experimental System | Stimulant | Reference |

| Relative Potency vs. Cimetidine | 17.8 times more active | Isolated gastric mucosa of the bullfrog | Histamine (10⁻⁵ M) | [4] |

Table 1: Comparative Potency of Nizatidine in Isolated Gastric Mucosa

| Stimulant | Nizatidine Dose (mg) | % Inhibition of Gastric Acid Output | Time After Dose (h) | Reference |

| Nocturnal | 300 | 90 | Up to 10 | |

| Betazole | 150 | 100 | Up to 3 | |

| Betazole | 300 | 99 | Up to 3 | |

| Pentagastrin | 150 | 64 | Up to 6 | |

| Pentagastrin | 300 | 67 | Up to 6 | |

| Meal | 150 | 98 | Up to 4 | |

| Meal | 300 | 97 | Up to 4 | |

| Caffeine | 150 | 85 | Up to 3 | |

| Caffeine | 300 | 96 | Up to 3 |

Table 2: In Vivo Inhibition of Stimulated Gastric Acid Secretion by Oral Nizatidine (for context)

Experimental Protocols

This section details the methodologies for key experiments involving the use of isolated gastric mucosa to study the effects of H2-receptor antagonists like nizatidine.

Preparation of Isolated Bullfrog Gastric Mucosa

The bullfrog (Rana catesbeiana) gastric mucosa is a classic in vitro model for studying gastric acid secretion due to its large size and robust secretory activity.

Materials:

-

Adult bullfrogs

-

Ringer's solution (composition in mM: NaCl 100, KCl 4, CaCl2 2, MgSO4 1, NaHCO3 25, glucose 10, gassed with 95% O2/5% CO2 to pH 7.4)

-

Dissecting tools (scissors, forceps)

-

Ussing chamber apparatus

Procedure:

-

Animal Euthanasia and Dissection: Euthanize the bullfrog by pithing. Make a midline abdominal incision and expose the stomach.

-

Stomach Isolation: Carefully excise the stomach, cutting along the greater and lesser curvatures to open it into a flat sheet.

-

Mucosal Stripping: Rinse the mucosal surface gently with Ringer's solution to remove any remaining food particles. Place the stomach on a chilled glass plate with the mucosal side up. Using fine forceps and scissors, carefully dissect the gastric mucosa away from the underlying muscle layers.

-

Mounting in Ussing Chamber: Mount the isolated mucosal sheet between the two halves of an Ussing chamber, with the mucosal side facing the luminal solution and the serosal side facing the nutrient solution. The exposed mucosal area is typically around 1-2 cm².

-

Equilibration: Allow the tissue to equilibrate in the Ussing chamber for at least 30 minutes, during which the bathing solutions are continuously gassed and circulated.

Measurement of Gastric Acid Secretion

The rate of gastric acid secretion is typically measured using the pH-stat method.

Materials:

-

Ussing chamber with mounted gastric mucosa

-

pH-stat autotitrator

-

Standardized NaOH or HCl solution (e.g., 10 mM)

-

Histamine and nizatidine solutions

Procedure:

-

Basal Secretion: After equilibration, measure the basal rate of acid secretion. The luminal bathing solution is maintained at a constant pH (e.g., pH 4.5-5.0) by the pH-stat, which automatically adds a known concentration of NaOH to neutralize the secreted H+ ions. The rate of NaOH addition is recorded and is equivalent to the rate of acid secretion.

-

Stimulation: Introduce a stimulant, such as histamine (e.g., 10⁻⁵ M), to the serosal bathing solution to induce a stable, maximal rate of acid secretion.

-

Inhibition Assay: Once a stable stimulated secretion rate is achieved, add varying concentrations of nizatidine to the serosal solution.

-

Data Analysis: Record the new steady-state acid secretion rate for each nizatidine concentration. The inhibitory effect is calculated as the percentage reduction from the maximal stimulated rate. This data can be used to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Visualizations

Signaling Pathway of Histamine-Stimulated Acid Secretion and Nizatidine Inhibition

Caption: Nizatidine competitively blocks the H2 receptor, inhibiting acid secretion.

Experimental Workflow for Nizatidine Testing on Isolated Gastric Mucosa

Caption: Workflow for assessing nizatidine's effect on acid secretion.

References

- 1. What is the mechanism of Nizatidine? [synapse.patsnap.com]

- 2. wjarr.com [wjarr.com]

- 3. Nizatidine. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Actions of nizatidine, a selective histamine H2-receptor antagonist, on gastric acid secretion in dogs, rats and frogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of Nizatidine

Abstract: This document provides a comprehensive technical overview of the molecular structure of nizatidine, a potent histamine H2-receptor antagonist. It details the fundamental chemical and physicochemical properties, outlines the experimental methodologies used for its characterization, and presents a structural perspective on its mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering quantitative data in structured tables and detailed visualizations of analytical workflows and biological pathways to facilitate a deeper understanding of this important pharmaceutical compound.

Molecular and Physicochemical Properties

Nizatidine, chemically known as N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, is a second-generation histamine H2-receptor antagonist.[1] Its structure is distinguished by a thiazole ring, which contrasts with the furan ring in ranitidine or the imidazole ring in cimetidine.[2] Nizatidine is an off-white to buff crystalline solid that is soluble in water and possesses a characteristic bitter taste and a mild sulfur-like odor.[1][3]

Figure 1. 2D Chemical Structure of Nizatidine.

The key molecular and physicochemical properties of nizatidine are summarized in Table 1.

| Property | Value |

| IUPAC Name | 1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine |

| Molecular Formula | C₁₂H₂₁N₅O₂S₂ |

| Molecular Weight | 331.47 g/mol |

| CAS Number | 76963-41-2 |

| Appearance | Off-white to buff crystalline solid |

| Solubility | Soluble in water |

Table 1. Summary of Molecular and Physicochemical Properties of Nizatidine.

Structural Elucidation and Analytical Methodologies

The molecular structure of nizatidine has been established and is routinely verified using a combination of spectroscopic and chromatographic techniques. While it is known to be a crystalline solid, detailed single-crystal X-ray diffraction data containing specific bond lengths and angles are not available in publicly accessible literature.

Characterization in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for confirming the chemical structure of nizatidine in solution. ¹H-NMR and ¹³C-NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural verification. Furthermore, NMR has been employed to study the intermolecular interactions of nizatidine, such as its complexation with cyclodextrins.

-

Sample Preparation: Dissolve approximately 5-10 mg of the nizatidine sample in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, due to nizatidine's water solubility) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a water-soluble equivalent if necessary.

-

Instrument Setup: Place the NMR tube into the spectrometer's magnet. Ensure the sample is properly shimmed to achieve a homogeneous magnetic field, which is critical for high-resolution spectra.

-

Data Acquisition: Acquire a 1D proton (¹H) spectrum. A standard experiment involves a short radiofrequency pulse followed by the acquisition of the free induction decay (FID) signal. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans to be averaged for an adequate signal-to-noise ratio.

-

Data Processing: Perform a Fourier transform on the averaged FID to convert the time-domain signal into the frequency-domain spectrum. The resulting spectrum should be phased, baseline-corrected, and referenced to the internal standard.

-

Spectral Analysis: Analyze the chemical shifts, integration (peak areas), and multiplicity (splitting patterns) of the signals to confirm that they correspond to the known molecular structure of nizatidine.

Characterization in the Solid State: X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although nizatidine is described as a crystalline solid, specific crystallographic data such as unit cell dimensions, bond lengths, and bond angles are not available in the surveyed literature. The following is a generalized protocol for how such data would be obtained.

-

Crystal Growth: Grow single crystals of nizatidine suitable for diffraction, typically >0.1 mm in all dimensions. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.

-

Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil and a cryo-loop. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: Mount the goniometer on the X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The phases of the structure factors are then determined using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal displacement parameters to achieve the best fit between the observed diffraction data and the data calculated from the model. The final refined structure provides precise bond lengths, bond angles, and torsional angles.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone analytical technique for the separation, identification, and quantification of nizatidine in bulk drug substance, pharmaceutical formulations, and biological fluids. Several robust, stability-indicating HPLC methods have been developed.

The following protocol is adapted from a validated stability-indicating method.

-

Instrumentation: An HPLC system equipped with a quaternary pump, vacuum degasser, autosampler, thermostated column compartment, and a Diode Array Detector (DAD) is used.

-

Chromatographic Conditions:

-

Column: Thermo Hypersil BDS-C8 (4.6 × 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of 0.05 M phosphoric acid and acetonitrile (50:50, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 320 nm.

-

Injection Volume: 20 µL.

-

-

Standard Solution Preparation: Prepare a stock standard solution of nizatidine (e.g., 1000 µg/mL) in a suitable solvent like methanol. Create a series of working standards (e.g., 5-50 µg/mL) by diluting the stock solution with the mobile phase.

-

Sample Preparation: For capsule analysis, the powder content is accurately weighed, dissolved in the solvent, sonicated, and diluted to a known concentration within the calibration range. The final solution is filtered through a 0.45 µm filter before injection.

-

Analysis and Quantification: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the prepared sample solutions. The concentration of nizatidine in the sample is determined by interpolating its peak area from the linear regression of the calibration curve.

| Parameter | Condition |

| Column | Thermo Hypersil BDS-C8 (4.6 × 250 mm, 5 µm) |

| Mobile Phase | 0.05 M Phosphoric Acid : Acetonitrile (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) at 320 nm |

| Temperature | 25 °C |

| Injection Volume | 20 µL |

| Retention Time | ~3.61 min |

Table 2. Chromatographic Conditions for a Validated HPLC-DAD Method for Nizatidine Analysis.

Mechanism of Action: A Structural Perspective

Nizatidine exerts its therapeutic effect by acting as a competitive and reversible antagonist at the histamine H2-receptors located on the basolateral membrane of gastric parietal cells. The binding of histamine to these G-protein coupled receptors initiates a signaling cascade that is central to the secretion of gastric acid.

The process begins when histamine, released from enterochromaffin-like (ECL) cells, binds to the H2-receptor. This binding event activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, culminating in the activation and translocation of the H+/K+-ATPase (the proton pump) to the apical membrane of the parietal cell. This pump actively secretes H+ ions into the gastric lumen, leading to acid formation.

Nizatidine's molecular structure allows it to bind to the H2-receptor with high affinity, but without triggering the conformational change necessary for Gs protein activation. By competitively blocking the binding site, nizatidine effectively prevents histamine from initiating the signaling cascade, thereby reducing intracellular cAMP levels and suppressing proton pump activity, which leads to a potent inhibition of gastric acid secretion.

References

Nizatidine's Engagement with Non-Gastric Histamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizatidine, a well-established histamine H2 receptor antagonist, is primarily recognized for its potent inhibition of gastric acid secretion. However, a growing body of evidence suggests that its pharmacological profile extends beyond the gastric parietal cell, with discernible effects on non-gastric histamine receptors and other molecular targets. This technical guide provides a comprehensive overview of nizatidine's interactions with H1, H3, and H4 histamine receptors, its impact on mast cell degranulation, and its cardiovascular effects. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development in this area.

Introduction

Nizatidine is a competitive and reversible antagonist of the histamine H2 receptor, a class of drugs widely used in the management of acid-peptic disorders.[1] While its efficacy in reducing gastric acid is well-documented, its effects on other histamine receptor subtypes and non-gastric tissues are less characterized. Understanding these "off-target" effects is crucial for a complete pharmacological assessment and for identifying potential new therapeutic applications or explaining observed side effects. This guide delves into the current knowledge of nizatidine's activity at non-gastric histamine receptors and other relevant physiological systems.

Interaction with Non-Gastric Histamine Receptors

While nizatidine's primary affinity is for the H2 receptor, its potential interactions with H1, H3, and H4 receptors are of significant interest for understanding its broader pharmacological profile.

Histamine H1 Receptor

Histamine H3 Receptor

Specific binding affinity studies for nizatidine at the H3 receptor are lacking. However, a competition-binding assay using a selective H3 receptor radioligand demonstrated that other H1 and H2 receptor ligands, namely chlorpheniramine and ranitidine, exhibited negligible affinity for the H3 receptor (pKi < 5).[3] Given the structural similarities between nizatidine and ranitidine, it is plausible to infer that nizatidine also possesses a low affinity for the H3 receptor.

Histamine H4 Receptor

There is currently no available data on the binding affinity or functional activity of nizatidine at the histamine H4 receptor. The H4 receptor is primarily expressed on immune cells and is involved in inflammatory and immune responses.[1] Further investigation is warranted to determine if nizatidine has any clinically relevant effects on this receptor subtype.

Effects on Mast Cells

Mast cells play a central role in allergic and inflammatory responses by releasing histamine and other mediators. Nizatidine has been shown to modulate mast cell function.

Inhibition of Histamine Release

In vitro studies have demonstrated that nizatidine can inhibit histamine release from human colonic mucosal and muscle mast cells stimulated with anti-IgE.[4] This inhibitory effect is dose-dependent.

Table 1: Inhibitory Effect of Nizatidine on Mast Cell Histamine Release

| Cell Type | Stimulus | Nizatidine IC30 (µM) | Maximum Inhibition (%) |

| Human Colonic Mucosal Mast Cells | anti-IgE | 0.5 - 10 | ~50 |

| Human Colonic Muscle Mast Cells | anti-IgE | 0.5 - 10 | ~50 |

| Rat Peritoneal Mast Cells | anti-IgE | More potent than on human colonic mast cells | Similar to human colonic mast cells |

IC30: Concentration causing 30% inhibition of histamine release.

Cardiovascular Effects

Nizatidine has been observed to exert direct effects on the cardiovascular system, most notably a negative chronotropic effect.

Negative Chronotropic Effect

Clinical studies in healthy volunteers have consistently demonstrated that nizatidine can cause a dose-dependent reduction in heart rate. This effect is characterized by a decrease in resting heart rate and a slight inhibition of exercise-induced tachycardia. The co-administration of the anti-cholinergic drug pirenzepine counteracts this negative chronotropic effect, suggesting a potential involvement of cholinergic pathways.

Table 2: Effect of Nizatidine on Heart Rate in Healthy Volunteers

| Dose (mg) | Change in Resting Heart Rate (beats/minute) |

| 150 | Non-significant trend towards decrease |

| 300 | Significant decrease (e.g., from 63.6 to 55.9) |

| 600 | Significant decrease |

Anticholinesterase Activity

An important non-histamine receptor-mediated effect of nizatidine is its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. This activity may underlie some of its observed physiological effects.

Table 3: Anticholinesterase Activity of Nizatidine

| Enzyme | Source | Nizatidine IC50 (M) |

| Acetylcholinesterase (AChE) | Rat Erythrocytes | 1.4 x 10⁻⁶ |

| Acetylcholinesterase (AChE) | - | 6.7 x 10⁻⁶ |

| Pseudocholinesterase (PChE) | Rat Plasma | 5.7 x 10⁻⁴ |

IC50: Concentration causing 50% inhibition of enzyme activity.

Experimental Protocols

IgE-Mediated Histamine Release from Human Lung Mast Cells

This protocol outlines the steps for inducing and measuring histamine release from cultured human lung mast cells following IgE crosslinking.

Materials:

-

MACS-enriched human lung mast cells

-

StemPro™-34 SFM media

-

Recombinant human Stem Cell Factor (SCF)

-

Human IgE

-

Anti-IgE antibody

-

Conical bottom 96-well cell culture plates

-

Centrifuge

Procedure:

-

Culture MACS-enriched human lung mast cells in StemPro™-34 SFM media supplemented with 100 ng/mL SCF at a density of 0.5 x 10⁶ cells/mL for at least 4 days.

-

One day prior to the experiment, add 1 µg/mL of human IgE to the culture media and incubate overnight.

-

On the day of the experiment, pre-warm StemPro™-34 SFM media with and without 4 µg/mL anti-IgE antibody to 37°C.

-

Harvest and count the mast cells.

-

Centrifuge the cells at 400 x g for 5 minutes at room temperature and discard the supernatant.

-

Resuspend the cell pellet in pre-warmed StemPro™-34 SFM media to a concentration of 1 x 10⁴ cells/mL.

-

Add 50 µL of the cell suspension (5,000 cells) to each well of a 96-well plate.

-

Pre-incubate the plate at 37°C for 30 minutes.

-

To induce degranulation, add 50 µL of the pre-warmed 4 µg/mL anti-IgE solution to the appropriate wells (final concentration 2 µg/mL). For control wells, add 50 µL of pre-warmed media without anti-IgE.

-

Incubate the plate at 37°C for 10 minutes.

-

Stop the reaction by centrifuging the plate at 400 x g for 5 minutes at 4°C.

-

Collect the supernatant for histamine quantification using a suitable assay (e.g., ELISA or fluorometric assay).

Assessment of Cardiac Chronotropic Effects in Humans

This protocol describes a general methodology for evaluating the effect of a drug on heart rate in a clinical setting.

Study Design:

-

A randomized, placebo-controlled, crossover study is a robust design to assess drug effects on heart rate.

Procedures:

-

Baseline Measurements: Record baseline resting heart rate (HR), blood pressure, and conduct an electrocardiogram (ECG) for each participant.

-

Drug Administration: Administer the study drug (e.g., nizatidine at various doses) or placebo according to the randomization schedule.

-

Post-Dose Monitoring:

-

Measure HR and blood pressure at regular intervals post-dosing (e.g., 1.5 and 3 hours after administration).

-

Continuous ECG monitoring (Holter monitoring) can provide a more detailed assessment of heart rate variability.

-

-

Exercise Testing:

-

To assess the effect on exercise-induced tachycardia, a standardized exercise test (e.g., treadmill or stationary bicycle) can be performed.

-

Monitor HR, blood pressure, and ECG throughout the exercise protocol and during the recovery period.

-

-

Data Analysis:

-

Compare the changes in resting and exercise HR between the drug and placebo treatment periods.

-

Statistical analysis (e.g., ANOVA for crossover design) should be used to determine the significance of any observed effects.

-

Signaling Pathways

The following diagrams illustrate the signaling pathways of non-gastric histamine receptors.

Conclusion and Future Directions

Nizatidine's pharmacological actions extend beyond its well-established H2 receptor antagonism in the stomach. The available evidence points to modest inhibitory effects on mast cell degranulation and a distinct negative chronotropic effect on the heart, the latter potentially mediated through its anticholinesterase activity. While its affinity for H1 and H3 receptors appears to be low, and its interaction with H4 receptors is unknown, these "off-target" effects warrant further investigation.

Future research should focus on:

-

Determining the binding affinities (Ki) of nizatidine for H1 and H4 receptors through radioligand binding assays.

-

Conducting functional assays to characterize the nature of nizatidine's interaction (antagonist, agonist, or inverse agonist) at these receptors.

-

Elucidating the precise mechanism of nizatidine-induced negative chronotropy.

-

Investigating the clinical relevance of nizatidine's mast cell stabilizing and anticholinesterase activities.

A more complete understanding of nizatidine's engagement with non-gastric histamine receptors and other molecular targets will provide a more nuanced view of its overall pharmacological profile and may unveil new therapeutic opportunities.

References

- 1. wjarr.com [wjarr.com]

- 2. Nizatidine. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Changes in the effects of nizatidine and famotidine on cardiac performance after pretreatment with ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nizatidine (Axid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

In Vivo Genotoxicity of Nizatidine at High Doses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nizatidine is a histamine H2-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease. While generally considered safe at therapeutic doses, understanding its potential for genotoxicity at high doses is crucial for a comprehensive safety assessment. Genotoxicity studies are a critical component of drug development, designed to detect any potential for a substance to damage the genetic material of cells. This technical guide provides an in-depth overview of the available in vivo genotoxicity studies of nizatidine at high doses, focusing on key assays, experimental protocols, and data interpretation.

It is important to note that access to the full quantitative data and detailed, study-specific protocols from some key research is limited in the public domain. Therefore, this guide summarizes the available findings and presents generalized experimental methodologies based on standard toxicological practices.

Conflicting Findings on the In Vivo Genotoxicity of Nizatidine

The available literature presents conflicting evidence regarding the in vivo genotoxicity of nizatidine.

A study by Rahman et al. (2021) reported that nizatidine was able to induce both micronuclei formation and chromosomal damage in an in vivo setting at high doses[1][2][3]. These findings suggest a potential for clastogenic (chromosome-breaking) and/or aneugenic (chromosome-lagging) effects at elevated concentrations.

In contrast, information from the U.S. Food and Drug Administration (FDA) indicates that nizatidine was not mutagenic in a battery of genetic toxicity tests, which included an in vivo micronucleus test and chromosome aberration tests[4]. Similarly, a review by Brambilla and Mattioli (2012) stated that nizatidine tested negative in genotoxicity assays, although it showed at least one positive result in carcinogenicity assays[5].

These discrepancies highlight the complexity of genotoxicity assessment and the need for careful consideration of experimental conditions, including dose levels, animal models, and endpoints evaluated.

Core In Vivo Genotoxicity Assays

The primary in vivo assays mentioned in the literature for assessing nizatidine's genotoxic potential are the micronucleus test and the chromosomal aberration assay. These tests are designed to detect damage to chromosomes in somatic cells of living animals.

In Vivo Micronucleus Test

The in vivo micronucleus test is a widely used method to assess chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells in treated animals compared to controls indicates a genotoxic effect.

In Vivo Chromosomal Aberration Assay

The in vivo chromosomal aberration assay is a cytogenetic method used to identify structural changes in chromosomes of bone marrow cells in animals exposed to a test substance. This assay can detect various types of chromosomal damage, including breaks, gaps, and rearrangements.

Data Presentation

Due to the limited public availability of the full dataset from the study by Rahman et al. (2021), the following tables are presented as illustrative examples of how quantitative data from in vivo genotoxicity studies of nizatidine would be structured.

Table 1: Example Data for In Vivo Micronucleus Test with Nizatidine

| Treatment Group | Dose (mg/kg bw) | Number of Animals | Number of Polychromatic Erythrocytes (PCEs) Analyzed per Animal | Percentage of Micronucleated PCEs (Mean ± SD) |

| Vehicle Control | 0 | 5 | 2000 | 0.15 ± 0.05 |

| Nizatidine | Low Dose | 5 | 2000 | 0.18 ± 0.07 |

| Nizatidine | Mid Dose | 5 | 2000 | 0.25 ± 0.09 |

| Nizatidine | High Dose | 5 | 2000 | 0.50 ± 0.12 |

| Positive Control | Known Genotoxin | 5 | 2000 | 2.50 ± 0.45 |

| *Statistically significant increase compared to vehicle control. |

Table 2: Example Data for In Vivo Chromosomal Aberration Assay with Nizatidine

| Treatment Group | Dose (mg/kg bw) | Number of Animals | Number of Metaphases Analyzed per Animal | Percentage of Cells with Aberrations (Mean ± SD) | Types of Aberrations Observed |

| Vehicle Control | 0 | 5 | 100 | 1.2 ± 0.5 | Gaps, Breaks |

| Nizatidine | Low Dose | 5 | 100 | 1.5 ± 0.6 | Gaps, Breaks |

| Nizatidine | Mid Dose | 5 | 100 | 2.1 ± 0.8 | Gaps, Breaks |

| Nizatidine | High Dose | 5 | 100 | 4.5 ± 1.2 | Gaps, Breaks, Fragments |

| Positive Control | Known Genotoxin | 5 | 100 | 15.2 ± 3.5 | Gaps, Breaks, Fragments, Exchanges |

| *Statistically significant increase compared to vehicle control. |

Experimental Protocols

The following are generalized experimental protocols for the in vivo micronucleus and chromosomal aberration assays, based on standard guidelines. The specific details of the studies on nizatidine may have varied.

Generalized Protocol for the In Vivo Micronucleus Test

-

Animal Model: Typically, mice or rats are used. The strain, age, and sex of the animals should be specified.

-

Dose Administration: Nizatidine would be administered to the animals, usually via oral gavage or intraperitoneal injection. At least three dose levels (low, mid, and high) are tested, along with a vehicle control and a positive control group. The high dose should ideally induce some signs of toxicity without causing lethality.

-

Treatment Schedule: Animals are typically treated once or twice.

-

Sample Collection: Bone marrow is collected from the femur or tibia at appropriate time points after the last treatment (e.g., 24 and 48 hours).

-

Slide Preparation: Bone marrow cells are flushed, centrifuged, and a smear is made on a microscope slide.

-

Staining: The slides are stained with a dye that differentiates polychromatic erythrocytes (PCEs; immature red blood cells) from normochromatic erythrocytes (NCEs; mature red blood cells), such as Giemsa and May-Grünwald stains.

-

Scoring: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

Generalized Protocol for the In Vivo Chromosomal Aberration Assay

-

Animal Model: As with the micronucleus test, mice or rats are commonly used.

-

Dose Administration: The test substance is administered in the same manner as for the micronucleus test, with multiple dose levels, a vehicle control, and a positive control.

-

Metaphase Arrest: To collect a sufficient number of cells in metaphase for analysis, a spindle inhibitor such as colchicine or colcemid is injected a few hours before sample collection.

-

Sample Collection: Bone marrow is harvested from the femurs.

-

Cell Culture and Harvesting: The bone marrow cells are treated with a hypotonic solution to swell the cells and then fixed.

-

Slide Preparation: The fixed cell suspension is dropped onto cold, clean microscope slides and air-dried.

-

Staining: Slides are stained with a chromosome-staining solution, typically Giemsa.

-

Microscopic Analysis: A predetermined number of well-spread metaphases (e.g., 100) per animal are analyzed under a microscope for the presence of structural chromosomal aberrations. The mitotic index is also calculated to assess cytotoxicity.

Visualizations

The following diagrams illustrate the generalized workflows for the in vivo genotoxicity assays described.

References

- 1. researchgate.net [researchgate.net]

- 2. Nizatidine interacts with ct-DNA causing genotoxicity and cytotoxicity: an assessment by in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. cochranelibrary.com [cochranelibrary.com]

- 5. researchgate.net [researchgate.net]

Nizatidine's Interaction with Calf Thymus DNA (ct-DNA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizatidine, a histamine H2-receptor antagonist, has been investigated for its interaction with calf thymus DNA (ct-DNA). This guide provides a comprehensive overview of the binding mechanism, thermodynamics, and resulting biological consequences of this interaction. Through a combination of spectroscopic, calorimetric, and viscometric studies, nizatidine has been shown to bind to the grooves of ct-DNA.[1][2] This interaction is characterized by an exothermic reaction and leads to genotoxicity and cytotoxicity at high concentrations.[1][2] This document synthesizes the available data, details the experimental methodologies used for its characterization, and presents visual workflows and pathways to elucidate the core aspects of the nizatidine-ct-DNA interaction.

Mechanism of Interaction

Multiple lines of evidence from multi-spectroscopic, calorimetric, and viscometric analyses indicate that nizatidine interacts with ct-DNA primarily through a groove-binding mode .[1] This non-covalent interaction is a key determinant of its subsequent biological effects.

Quantitative Data Summary

The interaction between nizatidine and ct-DNA has been quantified using various biophysical techniques. The following tables summarize the key binding and thermodynamic parameters.

Table 1: Binding Constants from Spectroscopic Analysis

| Technique | Binding Constant (K) (M⁻¹) | Reference |

| UV-Vis Spectroscopy | ~10³ | |

| Fluorescence Spectroscopy | ~10³ |

Table 2: Thermodynamic Parameters from Isothermal Titration Calorimetry (ITC)

| Parameter | Value | Interpretation | Reference |

| Enthalpy Change (ΔH) | Negative | Exothermic reaction, indicating favorable enthalpic contribution to binding. | |

| Entropy Change (ΔS) | To be determined | Provides insight into the role of hydrophobic interactions and solvent rearrangement. | |

| Gibbs Free Energy (ΔG) | To be determined | Indicates the spontaneity of the binding process. |

Table 3: Fluorescence Quenching Parameters

| Parameter | Value | Interpretation | Reference |

| Stern-Volmer Constant (Ksv) | To be determined | Quantifies the efficiency of fluorescence quenching. | |

| Quenching Rate Constant (kq) | To be determined | Indicates the nature of the quenching mechanism (static or dynamic). |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key experiments used to characterize the nizatidine-ct-DNA interaction.

UV-Visible Absorption Spectroscopy

This technique is used to detect the formation of a complex between nizatidine and ct-DNA and to determine the binding constant.

-

Materials: Nizatidine solution of known concentration, ct-DNA stock solution, appropriate buffer (e.g., Tris-HCl).

-

Instrumentation: A double beam UV-Vis spectrophotometer.

-

Procedure:

-

A fixed concentration of nizatidine is titrated with increasing concentrations of ct-DNA.

-

The absorption spectra are recorded after each addition of ct-DNA.

-

Changes in the absorption intensity and wavelength maxima of nizatidine are monitored.

-

-

Data Analysis: The binding constant (K) is calculated from the changes in absorbance using the Benesi-Hildebrand equation or other relevant models.

Fluorescence Spectroscopy

Fluorescence quenching experiments provide information about the binding mechanism and can be used to calculate binding and quenching constants.

-

Materials: Nizatidine solution, ct-DNA stock solution, buffer.

-

Instrumentation: A spectrofluorometer.

-

Procedure:

-

The fluorescence emission spectrum of nizatidine is recorded at its excitation wavelength.

-

Aliquots of ct-DNA solution are incrementally added to the nizatidine solution.

-

The fluorescence spectra are recorded after each addition.

-

-

Data Analysis: The fluorescence quenching data is analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv) and the nature of the quenching process. The binding constant (K) can also be determined from the fluorescence data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to detect conformational changes in ct-DNA upon binding of nizatidine.

-

Materials: Nizatidine solution, ct-DNA solution, buffer.

-

Instrumentation: A CD spectropolarimeter.

-

Procedure:

-

The CD spectrum of ct-DNA alone is recorded in the UV range (typically 200-320 nm).

-

Nizatidine is added to the ct-DNA solution, and the CD spectrum is recorded again.

-

-

Data Analysis: Changes in the characteristic positive and negative bands of B-form DNA (around 275 nm and 245 nm, respectively) indicate conformational alterations.

Viscosity Measurements

Viscosity measurements help to distinguish between different binding modes (intercalation vs. groove binding).

-

Materials: Nizatidine solution, ct-DNA solution, buffer.

-

Instrumentation: A viscometer (e.g., an Ostwald viscometer).

-

Procedure:

-

The viscosity of the ct-DNA solution is measured.

-

Increasing concentrations of nizatidine are added to the ct-DNA solution, and the viscosity is measured after each addition.

-

-

Data Analysis: The relative viscosity of the solution is plotted against the ratio of the concentration of nizatidine to ct-DNA. A significant increase in viscosity is characteristic of intercalation, while a small or no change is indicative of groove binding.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding interaction, providing a complete thermodynamic profile.

-

Materials: Nizatidine solution, ct-DNA solution, buffer.

-

Instrumentation: An isothermal titration calorimeter.

-

Procedure:

-

The sample cell is filled with the ct-DNA solution.

-

The injection syringe is filled with the nizatidine solution.

-

The nizatidine solution is injected in small aliquots into the ct-DNA solution.

-

The heat released or absorbed during each injection is measured.

-

-

Data Analysis: The data is fitted to a binding model to determine the binding constant (K), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for investigating the interaction between a small molecule like nizatidine and ct-DNA.

Downstream Biological Consequences

The interaction of nizatidine with ct-DNA, particularly at high concentrations, can lead to DNA damage, which in turn triggers cellular responses leading to genotoxicity and cytotoxicity.

Conclusion

The body of evidence strongly supports a groove-binding mechanism for the interaction of nizatidine with calf thymus DNA. This interaction is spontaneous and exothermic. At elevated concentrations, this binding can induce DNA damage, leading to observable genotoxic and cytotoxic effects in vitro and in vivo. Further research may be warranted to fully elucidate the specific DNA sequences preferred by nizatidine and to explore the potential of this interaction in the context of drug development, particularly in oncology, given its cytotoxic effects on cancer cell lines. This guide provides a foundational understanding for researchers and professionals working in this area.

References

Unveiling the Cytotoxic Potential of Nizatidine: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizatidine, a histamine H2 receptor antagonist traditionally used to manage gastrointestinal ulcers and reflux, has emerged as a subject of interest in oncology for its potential cytotoxic effects against cancer cells. This technical guide provides a comprehensive overview of the current, albeit limited, scientific literature on the direct cytotoxic impact of nizatidine on cancer cell lines. While detailed quantitative data remains scarce, existing research indicates a selective cytotoxic activity of nizatidine against specific cancer cell lines, warranting further investigation. This document summarizes the available data, presents detailed experimental protocols for assessing cytotoxicity, and illustrates relevant biological pathways to serve as a foundational resource for researchers in this nascent field.

Introduction

The repurposing of established drugs for cancer therapy presents a promising and accelerated route to novel treatment modalities. Histamine H2 receptor antagonists, a class of drugs that decrease gastric acid production, have been peripherally associated with cancer outcomes for some time. While much of this focus has been on epidemiological links or immunomodulatory effects, recent in vitro evidence suggests a direct cytotoxic potential for some of these agents. This guide specifically consolidates the available technical information regarding the cytotoxic effects of nizatidine on cancer cell lines.

Cytotoxic Effects of Nizatidine on Cancer Cell Lines

Current research on the direct cytotoxic effects of nizatidine on cancer cell lines is centered on a key study demonstrating its activity against human cervical cancer (HeLa) and human colon cancer (HCT-116) cells. The study reported that nizatidine was more toxic to these cancer cell lines than to the normal human embryonic kidney cell line (HEK-293), suggesting a degree of cancer cell selectivity. The cytotoxic activity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Unfortunately, the publicly available literature does not provide specific quantitative data such as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or detailed dose-response curves from this study. This data gap is a significant limitation in the current understanding of nizatidine's cytotoxic potency and necessitates further research to quantify its efficacy.

Comparative Cytotoxicity of H2 Receptor Antagonists

To provide a broader context for nizatidine's potential, it is useful to consider the cytotoxic effects of other H2 receptor antagonists that have been more extensively studied.

| H2 Receptor Antagonist | Cancer Cell Line(s) | Observed Effects | Reference |

| Nizatidine | HeLa (Cervical), HCT-116 (Colon) | Demonstrated cytotoxicity, more toxic than to normal HEK-293 cells. | [1][2] |